Product packaging for Chlorodifluoropropane(Cat. No.:CAS No. 134190-53-7)

Chlorodifluoropropane

Cat. No.: B148579
CAS No.: 134190-53-7
M. Wt: 114.52 g/mol
InChI Key: ATJSHGXKPLTCEG-UHFFFAOYSA-N
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Description

Contextualization of Chlorodifluoropropane in Fluorinated Organic Chemistry Scholarship

The study of this compound is firmly rooted in the broader field of fluorinated organic chemistry. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to the widespread use of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science.

This compound belongs to the class of hydrochlorofluorocarbons (HCFCs), which are organic compounds containing hydrogen, chlorine, fluorine, and carbon atoms. Historically, related compounds found use in various applications, but due to environmental concerns, the focus of research has shifted towards understanding their chemical behavior and exploring their utility as building blocks in organic synthesis. The presence of both chlorine and fluorine atoms in this compound offers multiple reactive sites, making it a versatile precursor for the synthesis of more complex fluorinated molecules. Research in this area often focuses on selective activation of C-Cl versus C-F bonds to achieve desired chemical transformations.

Isomeric Considerations and Structural Diversity of Chlorodifluoropropanes

The molecular formula for this compound, C₃H₅ClF₂, allows for a number of structural isomers, each with unique physical and chemical properties. This isomeric diversity is a critical aspect of its chemistry, as the specific arrangement of atoms dictates the molecule's reactivity, stability, and potential applications.

Regioisomeric and Stereoisomeric Variants

The constitutional isomers of this compound differ in the placement of the chlorine and fluorine atoms along the three-carbon propane (B168953) chain. Several regioisomers have been identified and studied. cymitquimica.comnih.govbiosynth.comnih.govuni.lunih.govchemspider.com

Beyond regioisomerism, the potential for stereoisomerism exists in certain this compound structures. Stereoisomers have the same connectivity of atoms but differ in their spatial arrangement. This can arise from the presence of a chiral center, a carbon atom bonded to four different groups. For instance, in 2-chloro-1,1-difluoropropane (B3052632), the second carbon atom is a chiral center, leading to the existence of two enantiomers (non-superimposable mirror images). Similarly, 2-chloro-1,2-difluoropropane also possesses a chiral center. The specific stereochemistry of a molecule can be a crucial factor in its biological activity and its role in asymmetric synthesis.

The known isomers of this compound are detailed in the interactive table below:

Isomer NameIUPAC NameCAS NumberMolecular FormulaSMILES Notation
1-Chloro-1,1-difluoropropane1-Chloro-1,1-difluoropropane134190-53-7C₃H₅ClF₂CCC(F)(F)Cl
1-Chloro-2,2-difluoropropane (B122421)1-Chloro-2,2-difluoropropane420-99-5C₃H₅ClF₂CC(CCl)(F)F
2-Chloro-1,1-difluoropropane2-Chloro-1,1-difluoropropane430-93-3C₃H₅ClF₂CC(C(F)F)Cl
3-Chloro-1,1-difluoropropane3-Chloro-1,1-difluoropropane83124-57-6C₃H₅ClF₂C(CCl)C(F)F
2-Chloro-1,2-difluoropropane2-Chloro-1,2-difluoropropaneNot AvailableC₃H₅ClF₂CC(F)(Cl)CF

Implications of Isomerism on Research Focus

The existence of multiple isomers of this compound has significant implications for chemical research. The synthesis of a specific isomer in high purity presents a considerable challenge, often requiring sophisticated stereoselective or regioselective synthetic strategies. The distinct reactivity of each isomer also opens up different avenues for its use as a chemical intermediate.

For example, the proximity of the halogen atoms to each other and to the end of the carbon chain in different isomers will influence the ease of substitution or elimination reactions at those positions. Researchers may target a specific isomer based on the desired outcome of a synthetic sequence. The subtle differences in the physical properties of the isomers, such as boiling point and polarity, are also a direct consequence of their structural differences and are important considerations for their separation and handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5ClF2 B148579 Chlorodifluoropropane CAS No. 134190-53-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134190-53-7

Molecular Formula

C3H5ClF2

Molecular Weight

114.52 g/mol

IUPAC Name

1-chloro-1,1-difluoropropane

InChI

InChI=1S/C3H5ClF2/c1-2-3(4,5)6/h2H2,1H3

InChI Key

ATJSHGXKPLTCEG-UHFFFAOYSA-N

SMILES

CCC(F)(F)Cl

Canonical SMILES

CCC(F)(F)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for Chlorodifluoropropane and Its Derivatives

Halogenation and Halide Exchange Reactions in Propane (B168953) Frameworks

The introduction of chlorine and fluorine atoms into a propane backbone is a fundamental approach to synthesizing chlorodifluoropropanes. This can be achieved through direct halogenation or more refined selective fluorination strategies.

Direct Halogenation Approaches

Direct halogenation of propane derivatives is a common method for producing chlorodifluoropropanes. For instance, 2-chloro-1,1-difluoropropane (B3052632) can be synthesized by reacting propane derivatives with chlorine gas. smolecule.com This reaction is often conducted under controlled conditions, sometimes with a catalyst like iron chloride at elevated temperatures, to facilitate the substitution of hydrogen atoms with chlorine. smolecule.com Radical-mediated pathways are also significant in the synthesis of polyhalogenated alkanes like 2-chloro-1,1-difluoropropane, as they allow for the selective functionalization of otherwise inert C-H bonds. smolecule.com

Selective Fluorination Strategies

Selective fluorination is crucial for introducing fluorine atoms into the propane framework with precision. A prevalent method involves the reaction of chlorinated precursors with hydrogen fluoride (B91410). smolecule.comsmolecule.com For example, the synthesis of 1,2,2,3-tetrachloro-1,1-difluoropropane (B594318) involves the fluorination of a chlorinated intermediate using hydrogen fluoride in the presence of a catalyst. smolecule.com The choice of fluorinating agent and reaction conditions is critical to control the degree and position of fluorination. Modern fluorinating agents like Selectfluor® offer a controllable source of electrophilic fluorine, enabling selective fluorination under mild conditions. mdpi.com

A patented method for preparing 1,3-dichloro-1,1-difluoropropane (B1294485) involves reacting 1,1,1,3-tetrachloropropane (B89638) with antimony trifluoride in the presence of a Lewis acid catalyst, such as niobium pentachloride, tantalum pentachloride, or antimony pentachloride. scribd.com This process boasts high selectivity, reaching up to 90% under optimal conditions. scribd.com

ProductStarting MaterialReagentsCatalystConditionsSelectivity/Yield
2-Chloro-1,1-difluoropropanePropane derivativeChlorine gasIron chloride (optional)Elevated temperatures-
1,2,2,3-Tetrachloro-1,1-difluoropropaneChlorinated propane intermediateHydrogen fluorideCatalyst--
1,3-Dichloro-1,1-difluoropropane1,1,1,3-TetrachloropropaneAntimony trifluorideLewis acid (NbCl5, TaCl5, or SbCl5)40-50°C, 10-12 hours93.3% selectivity

Stereoselective and Enantioselective Synthesis of Chiral Chlorodifluoropropane Analogues

The synthesis of specific stereoisomers of this compound derivatives is essential for applications where chirality influences biological activity or material properties.

Biocatalytic Strategies for Asymmetric Synthesis

Biocatalysis has emerged as a powerful tool for asymmetric synthesis, offering high selectivity under environmentally benign conditions. nih.gov Enzymes, such as hydrolases and oxidoreductases, can be employed for the enantioselective synthesis of chiral building blocks. nih.govmdpi.com For instance, the asymmetric reduction of ketones using engineered ketoreductases (KREDs) can produce chiral alcohols with high optical purity. mdpi.com While direct biocatalytic synthesis of this compound is not extensively documented, the principles of enzymatic kinetic resolution and asymmetric transformation of prochiral substrates are broadly applicable to the synthesis of chiral fluorinated compounds. nih.govbris.ac.uk

Transition Metal Catalyzed Cycloaddition Approaches for Fluorinated Cyclopropane (B1198618) Derivatives

Transition metal catalysis provides a versatile platform for constructing complex molecular architectures, including fluorinated cyclopropane derivatives. researchgate.net Rhodium(II)-catalyzed asymmetric enyne cycloisomerization has been used to create chiral difluoromethylated cyclopropane derivatives with high yields and enantioselectivity. researchgate.net Another approach involves the transition metal-catalyzed [2+1]-cycloaddition of aromatic vinyl fluorides to construct key fluorinated cyclopropane moieties. nih.gov Palladium-catalyzed cross-coupling reactions of gem-difluorocyclopropanes with various nucleophiles have also been developed to afford a range of fluorinated alkenes. rsc.org These methods highlight the potential for creating diverse and complex chiral fluorinated molecules.

MethodCatalystSubstratesProductKey Features
Asymmetric Enyne CycloisomerizationRh₂(II) complexEnyneChiral difluoromethylated cyclopropaneUp to 99% yield and 99% ee
[2+1]-CycloadditionTransition metal catalystAromatic vinyl fluorideFluorinated cyclopropaneConstruction of key fluorinated moieties
Cross-CouplingPalladium/NHC complexgem-DifluorocyclopropaneFluorinated alkeneRegioselective ring-opening

Derivatization from Unsaturated Precursors (e.g., Chlorodifluoropropenes)

Unsaturated precursors, such as chlorodifluoropropenes, serve as valuable starting materials for the synthesis of chlorodifluoropropanes. The addition of halogens or hydrogen halides across the double bond is a common strategy. For example, the hydrofluorination of 2-chloro-3,3,3-trifluoropropene using antimony pentachloride catalysts can produce 2-chloro-1,1,1,2-tetrafluoropropane.

Elimination reactions can also be utilized. For instance, 2-chloro-1,1-difluoropropane can undergo a β-elimination reaction to produce 1,1-difluoropropene (B3031520) and hydrogen chloride. smolecule.com This reversible process suggests that the corresponding addition reaction can be used to synthesize the saturated compound.

Methodological Advancements in Alkyl Halide Synthesis Pertinent to this compound

The synthesis of this compound and its derivatives has evolved significantly, driven by the need for more efficient, selective, and environmentally benign processes. Modern advancements in alkyl halide synthesis, particularly in fluorination and halogen exchange reactions, are central to the production of these compounds. These methodologies focus on enhancing reaction rates, improving yields, and minimizing the formation of unwanted by-products.

Key strategies in the synthesis of chlorodifluoropropanes include the catalytic halogen exchange of polychlorinated precursors and the hydrofluorination of unsaturated intermediates. These approaches often rely on sophisticated catalyst systems to achieve high selectivity under manageable reaction conditions.

Catalytic Halogen Exchange Reactions

Halogen exchange represents a fundamental approach for synthesizing fluorinated hydrocarbons. This method typically involves substituting chlorine atoms with fluorine atoms using a fluorinating agent. A notable advancement in this area is the use of Lewis acid catalysts to facilitate the exchange, which allows for high conversion and selectivity under relatively mild conditions.

One prominent example is the synthesis of 1,3-dichloro-1,1-difluoropropane from 1,1,1,3-tetrachloropropane. scribd.com In this process, 1,1,1,3-tetrachloropropane is reacted with antimony trifluoride in the presence of a Lewis acid catalyst, such as niobium pentachloride, tantalum pentachloride, or antimony pentachloride. scribd.com This method demonstrates high efficiency, with research indicating that the conversion of the starting material can reach up to 99.6%, with a selectivity for 1,3-dichloro-1,1-difluoropropane as high as 93.3%. scribd.com The reaction can be conducted with or without a solvent; suitable solvents include dichloromethane (B109758) or dioxane. scribd.com Optimal conditions have been identified to maximize yield and selectivity, highlighting the precise control offered by modern synthetic protocols. scribd.com

ParameterConditionSource
Starting Material 1,1,1,3-Tetrachloropropane scribd.com
Fluorinating Agent Antimony Trifluoride scribd.com
Catalyst Niobium Pentachloride, Tantalum Pentachloride, or Antimony Pentachloride scribd.com
Molar Ratio (SbF₃:Precursor) 0.6-0.7 : 1 scribd.com
Molar Ratio (Catalyst:Precursor) 0.05-0.15 : 1 scribd.com
Solvent (optional) Dichloromethane, Dioxane scribd.com
Reaction Temperature 40-50°C scribd.com
Reaction Time 10-12 hours scribd.com
Conversion Rate Up to 99.6% scribd.com
Selectivity Up to 93.3% scribd.com

Table 1: Optimized Reaction Conditions for the Synthesis of 1,3-dichloro-1,1-difluoropropane via Catalytic Halogen Exchange.

Broader advancements in halogen exchange for producing chlorofluorocarbons also include the use of chromia-based catalysts for vapor-phase fluorination reactions with hydrogen fluoride. gla.ac.uk Furthermore, for the selective activation of C-F bonds, catalyst systems combining titanocene (B72419) dihalides and trialkyl aluminum have proven effective for fluorine/chlorine exchange reactions. organic-chemistry.org

Fluorination of Propane and Propene Derivatives

Another significant pathway for synthesizing chlorodifluoropropanes involves the direct fluorination of chlorinated alkanes or alkenes. The synthesis of 2-chloro-1,1-difluoropropane can be achieved through the halogenation of propane derivatives with chlorine gas, followed by fluorination using hydrogen fluoride. smolecule.com The use of catalysts, such as iron chloride for the chlorination step and antimony-based catalysts for the fluorination of chloroalkenes, is common to drive these reactions efficiently. smolecule.com

Advanced Hydrofluorination Methods

Hydrofluorination, the addition of hydrogen fluoride (HF) across a double bond, is an atom-efficient method for creating C-F bonds. nih.gov However, the high toxicity and challenging handling of gaseous HF have spurred the development of safer and more practical alternatives. nih.gov

Recent breakthroughs include cobalt-catalyzed, redox-neutral hydrofluorination of alkenes. nih.gov This method employs reagents like triethylamine (B128534) trihydrofluoride (Et3N·3HF) as a safer and more manageable fluoride and proton source. nih.gov The reaction proceeds through a sophisticated polar-radical-polar crossover pathway involving multiple oxidation states of the cobalt catalyst. nih.gov This advanced catalytic cycle enables the activation of both the HF source and the alkene, leading to selective hydrofluorination. nih.gov While not yet detailed specifically for this compound precursors, this methodology represents a significant advancement in the synthesis of aliphatic fluorides and holds potential for application in the production of various fluorinated propanes.

Elucidation of Reaction Mechanisms and Reactivity Profiles of Chlorodifluoropropane

Fundamental Reaction Pathways of Haloalkanes and Fluorinated Propanes

Haloalkanes are a class of organic compounds characterized by one or more halogen atoms bonded to an sp³ hybridized carbon atom. schoolwires.net Their reactions are among the most fundamental in organic chemistry and include nucleophilic substitution, elimination, and radical-initiated processes. schoolwires.netwikipedia.org The polarity of the carbon-halogen (C-X) bond, where the carbon atom bears a partial positive charge (δ+) and the halogen a partial negative charge (δ-), is a key determinant of their chemical behavior, making them susceptible to attack by nucleophiles. embibe.com

Nucleophilic substitution reactions involve the replacement of a leaving group, typically a halide ion, by a nucleophile. wikipedia.orgembibe.com These reactions are characteristic of haloalkanes and can proceed through two primary mechanisms: Sₙ2 (Substitution Nucleophilic Bimolecular) and Sₙ1 (Substitution Nucleophilic Unimolecular). imgroupofresearchers.comsavemyexams.com

The Sₙ2 mechanism is a single-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. savemyexams.combyjus.com The reaction rate is dependent on the concentration of both the haloalkane and the nucleophile. savemyexams.com This mechanism is favored for primary and, to a lesser extent, secondary haloalkanes due to the need for the nucleophile to access the electrophilic carbon. byjus.com Bulky substituents around the reaction center hinder this approach, slowing down or preventing the reaction. byjus.com

The Sₙ1 mechanism is a two-step process. byjus.com The first and rate-determining step is the slow ionization of the haloalkane to form a carbocation intermediate and a halide ion. byjus.comncert.nic.in The second step is the rapid attack of the nucleophile on the carbocation. byjus.com The rate of an Sₙ1 reaction depends only on the concentration of the haloalkane. ncert.nic.in This pathway is favored for tertiary haloalkanes because they can form relatively stable tertiary carbocations. byjus.comncert.nic.in

The choice between Sₙ1 and Sₙ2 pathways for a given chlorodifluoropropane isomer would depend on the structure. An isomer where the chlorine is attached to a primary carbon would be expected to react via an Sₙ2 mechanism, whereas an isomer with chlorine on a tertiary carbon would favor the Sₙ1 pathway. Secondary isomers could potentially undergo both, with the specific conditions (solvent, nucleophile strength) influencing the outcome. byjus.com

Table 1: Comparison of Sₙ1 and Sₙ2 Reaction Mechanisms

FeatureSₙ1 (Unimolecular)Sₙ2 (Bimolecular)
Kinetics First-order rate: Rate = k[Haloalkane]. ncert.nic.inSecond-order rate: Rate = k[Haloalkane][Nucleophile]. savemyexams.com
Mechanism Two steps, involves a carbocation intermediate. byjus.comOne step, involves a transition state. savemyexams.com
Substrate Structure Favored by tertiary > secondary >> primary. ncert.nic.inFavored by primary > secondary >> tertiary. byjus.com
Stereochemistry Results in a racemic mixture (both inversion and retention of configuration). imgroupofresearchers.comlibretexts.orgResults in complete inversion of stereochemical configuration (Walden Inversion). imgroupofresearchers.com
Leaving Group A good leaving group is crucial for ionization.A good leaving group is important for displacement.
Nucleophile Nucleophile strength is not critical as it attacks after the slow step. byjus.comA strong nucleophile is required to displace the leaving group. byjus.com
Solvent Favored by polar protic solvents (e.g., water, alcohol) that stabilize the carbocation. byjus.comFavored by polar aprotic solvents (e.g., acetone) that do not solvate the nucleophile as strongly.

Elimination reactions of haloalkanes, known as dehydrohalogenation, result in the formation of an alkene by removing a hydrogen atom and a halogen atom from adjacent carbon atoms. wikipedia.orgvedantu.com These reactions often compete with nucleophilic substitution and are favored by high temperatures and the use of a strong, sterically hindered base. byjus.comvedantu.com Like substitution, elimination can occur via two main mechanisms: E2 and E1. crunchchemistry.co.uk

The E2 (Elimination Bimolecular) mechanism is a single-step, concerted process where a base removes a proton from a carbon adjacent to the one bearing the leaving group, while the leaving group departs simultaneously, forming a double bond. crunchchemistry.co.uk The rate depends on the concentrations of both the haloalkane and the base. crunchchemistry.co.uk Primary, secondary, and tertiary haloalkanes can all undergo E2 reactions. crunchchemistry.co.uk The reaction has a strict stereochemical requirement for an anti-coplanar arrangement of the proton and the leaving group. youtube.com

The E1 (Elimination Unimolecular) mechanism is a two-step process that begins with the same slow, rate-determining step as the Sₙ1 reaction: the formation of a carbocation. crunchchemistry.co.uk In the second step, a weak base removes a proton from a carbon adjacent to the positively charged carbon, forming an alkene. crunchchemistry.co.uk The rate depends only on the haloalkane concentration. crunchchemistry.co.uk E1 reactions are common for tertiary and secondary haloalkanes and often occur alongside Sₙ1 reactions. youtube.com

For this compound, treatment with a strong base like potassium hydroxide (B78521) in ethanol (B145695) would likely lead to elimination, yielding a difluoropropene. wikipedia.orgcrunchchemistry.co.uk The specific isomer formed would be dictated by Zaitsev's rule, which predicts that the more substituted (more stable) alkene will be the major product, although bulky bases can lead to the formation of the less substituted Hofmann product. youtube.com

Table 2: Comparison of E1 and E2 Reaction Mechanisms

FeatureE1 (Unimolecular)E2 (Bimolecular)
Kinetics First-order rate: Rate = k[Haloalkane]. crunchchemistry.co.ukSecond-order rate: Rate = k[Haloalkane][Base]. crunchchemistry.co.uk
Mechanism Two steps, involves a carbocation intermediate. crunchchemistry.co.ukOne step, concerted reaction. crunchchemistry.co.uk
Substrate Structure Favored by tertiary > secondary. Does not occur with primary. crunchchemistry.co.ukCan occur with tertiary, secondary, and primary haloalkanes. crunchchemistry.co.uk
Base A weak base is sufficient. youtube.comRequires a strong base. youtube.com
Stereochemistry No specific geometric requirement due to the planar carbocation.Requires an anti-coplanar arrangement of the H and the leaving group. youtube.com
Regioselectivity Typically follows Zaitsev's rule (forms the more substituted alkene).Follows Zaitsev's rule with small bases; can follow Hofmann's rule with bulky bases. youtube.com
Competition Competes with Sₙ1 reactions. youtube.comCompetes with Sₙ2 reactions. crunchchemistry.co.uk

Haloalkanes can be formed from alkanes through free-radical halogenation, a reaction initiated by heat or UV light. curlyarrows.comlibretexts.org This process occurs via a chain reaction mechanism involving three stages: initiation, propagation, and termination. libretexts.org

Initiation: The reaction begins with the homolytic cleavage of a halogen molecule (e.g., Cl₂) by energy input, forming two halogen radicals. libretexts.orglibretexts.org

Propagation: A halogen radical abstracts a hydrogen atom from an alkane, forming a hydrogen halide and an alkyl radical. This alkyl radical then reacts with another halogen molecule to form the haloalkane product and a new halogen radical, which continues the chain. libretexts.orglibretexts.org

Termination: The reaction ceases when two radicals combine. libretexts.org

While this is a primary method for synthesizing some haloalkanes, it often leads to a mixture of mono- and poly-halogenated products, making it difficult to control for synthetic purposes. curlyarrows.comlibretexts.org The reactivity of halogens in these reactions decreases down the group: F₂ > Cl₂ > Br₂ > I₂. libretexts.org Fluorine reacts explosively, while iodine is largely unreactive. libretexts.org Chlorination of an alkane like propane (B168953) is not very selective, yielding a mixture of isomers (e.g., 1-chloropropane (B146392) and 2-chloropropane). libretexts.orglibretexts.org Bromination is slower but more selective, favoring the abstraction of a hydrogen atom from the most substituted carbon due to the greater stability of the resulting radical. chemistrysteps.com

This compound, as a chlorofluorocarbon (CFC) or hydrochlorofluorocarbon (HCFC), can participate in radical chain reactions in the stratosphere. mp.gov.iniosrjen.org UV radiation can cause homolytic cleavage of the C-Cl bond, which is weaker than the C-F and C-H bonds, to generate a chlorine radical. This radical can then catalytically destroy ozone molecules. mp.gov.iniosrjen.org

Stereochemical Outcomes and Mechanistic Interrogations in Reactivity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of nucleophilic substitution reactions. vedantu.com The mechanistic pathway (Sₙ1 or Sₙ2) directly determines the stereochemical outcome of the product when the reaction occurs at a chiral center. ucsb.edu

In an Sₙ2 reaction , the nucleophile attacks from the side opposite to the leaving group. imgroupofresearchers.com This backside attack forces the other three substituents on the carbon to "flip" over, similar to an umbrella inverting in the wind. This process is known as a Walden inversion and results in a product with a configuration opposite to that of the reactant. imgroupofresearchers.com If the reactant is a single enantiomer, the Sₙ2 reaction will produce a single enantiomer of the product with the inverted configuration. imgroupofresearchers.com

In an Sₙ1 reaction , the first step is the loss of the leaving group to form a planar, sp²-hybridized carbocation. libretexts.org This planar intermediate can then be attacked by the nucleophile from either face with roughly equal probability. libretexts.org Attack from the front side (the same side as the original leaving group) leads to a product with retention of configuration, while attack from the back side leads to inversion of configuration. libretexts.org Consequently, if the starting material is a single enantiomer, an Sₙ1 reaction typically yields a racemic mixture of both R and S enantiomers of the product. imgroupofresearchers.comlibretexts.org

For a chiral isomer of this compound, undergoing nucleophilic substitution would lead to these predictable stereochemical outcomes. A reaction proceeding via the Sₙ2 mechanism would yield a product with an inverted stereocenter, while an Sₙ1 reaction would result in racemization. The ability to predict and control these outcomes is essential in fields like pharmaceutical synthesis, where different enantiomers of a molecule can have vastly different biological activities. vedantu.combyjus.com

Theoretical and Computational Chemistry Approaches to Chlorodifluoropropane

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of chlorodifluoropropane. By solving approximations of the Schrödinger equation, these methods elucidate the electronic structure, energy, and distribution of electrons within the molecule, which in turn govern its stability and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry for investigating the electronic structure of many-body systems, including molecules like this compound. wikipedia.org It is a quantum-mechanical method that calculates the electronic structure of atoms, molecules, and solids. nih.gov The primary advantage of DFT lies in its favorable balance between computational cost and accuracy, allowing for the study of larger and more complex systems than is feasible with more computationally expensive methods. nih.gov

Applications of DFT for a molecule such as this compound would involve:

Electronic Structure Investigation : DFT is used to determine the ground-state electronic structure, providing insights into molecular orbital energies, electron density distribution, and atomic charges. wikipedia.orgmdpi.com These calculations help in identifying the most reactive sites within the molecule. mdpi.com

Geometric Optimization : The theory is employed to find the lowest energy geometry of the molecule, predicting bond lengths, bond angles, and dihedral angles with considerable accuracy.

Vibrational Frequencies : DFT can calculate harmonic vibrational frequencies, which are crucial for interpreting experimental infrared (IR) and Raman spectra.

Thermodynamic Properties : Properties such as enthalpy and Gibbs free energy can be computed, providing a theoretical basis for the molecule's stability and its role in chemical reactions.

The versatility and efficiency of DFT make it an indispensable tool for gaining a foundational, electron-level understanding of this compound's chemical nature. rsc.org

For situations demanding very high accuracy, coupled cluster (CC) methods are considered the gold standard in quantum chemistry. uni-stuttgart.de While computationally more intensive than DFT, CC methods provide benchmark-quality results for energies and molecular properties. nih.gov The most widely used variant is CCSD(T), which includes single and double excitations iteratively and a non-iterative, perturbative treatment of triple excitations. nih.gov

Key applications for high-accuracy predictions include:

Benchmark Energetics : CC methods can provide highly accurate reaction energies, activation barriers, and conformational energy differences. nih.gov These values are often used to benchmark the performance of less computationally demanding methods like DFT.

Weak Intermolecular Interactions : Coupled cluster theory is particularly adept at describing non-covalent interactions, such as van der Waals forces, which are often poorly described by standard DFT functionals.

Excited States : While more complex, extensions of CC theory can be used to study electronic excited states, which is relevant for understanding photochemistry.

Recent developments in localized coupled cluster methods, such as the domain-based local pair natural orbital CCSD(T) or DLPNO-CCSD(T), aim to reduce the computational scaling of these methods, making them applicable to larger molecules while retaining a high degree of accuracy. vub.be

Bond dissociation energy (BDE) is a critical thermodynamic quantity that measures the strength of a chemical bond. ucsb.edu It is defined as the standard enthalpy change required to break a specific bond homolytically, yielding two radical fragments. ucsb.eduyoutube.com Accurate BDE values are essential for understanding the mechanisms of chemical reactions, particularly thermal decomposition and atmospheric degradation pathways. rsc.org

Computational chemistry offers a reliable route to determine BDEs. nih.gov High-level composite methods like G3 and G4, as well as DFT functionals specifically parameterized for thermochemistry (e.g., M06-2X, ωB97X-D), are commonly used. rsc.orgnih.gov For instance, a theoretical study on ethyl chlorodifluoroacetate, a structurally related molecule, employed the G2(MP2) method to calculate the C-H bond dissociation energies, identifying the most likely sites for hydrogen abstraction. researchgate.net This type of analysis is directly applicable to predicting the reactivity of this compound.

Table 1: Example of Calculated Bond Dissociation Energies (BDE) for C-H Bonds in a Related Molecule (Ethyl Chlorodifluoroacetate) at 298 K. researchgate.net

BondCalculated BDE (D⁰₂₉₈) (kcal/mol)
C(O)OCH₂-H99.63
OCH₂CH₂-H105.39

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule at a static moment, molecular dynamics (MD) simulations are used to model the movement of atoms and molecules over time. cresset-group.com MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular motion and conformational flexibility. cresset-group.comnih.gov

For a molecule like this compound, MD simulations are valuable for:

Conformational Sampling : this compound has rotational freedom around its C-C bond, leading to different spatial arrangements of its atoms (conformers). MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. mdpi.com

Intermolecular Interactions : By simulating multiple this compound molecules together, or in the presence of a solvent, MD can shed light on the nature and strength of intermolecular forces, which dictate the liquid-state properties of the substance. mdpi.com

Dynamical Properties : MD can predict dynamic properties such as diffusion coefficients and viscosity, and it can reveal how the molecule's structure fluctuates in different environments, such as in response to changes in temperature or pressure. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are extensively used to predict spectroscopic parameters, which aids in the interpretation of experimental data and the structural elucidation of new compounds. researchgate.net For this compound, these predictions are crucial for its detection and characterization.

Vibrational Spectroscopy : As mentioned, quantum chemical methods like DFT can calculate the vibrational frequencies and intensities of a molecule. The resulting theoretical spectrum can be compared with experimental Infrared (IR) and Raman spectra to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Theoretical calculations can predict NMR chemical shifts and spin-spin coupling constants. These predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei, making them a powerful tool for confirming the correct isomer and conformation. researchgate.net

Electronic Spectroscopy : Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption of UV-visible light. chemrestech.com

Electrostatic Potential (ESP) Maps : ESP maps are generated from the calculated electron distribution to visualize the charge distribution on the molecular surface. chemrestech.com These maps highlight electron-rich (negative potential) and electron-poor (positive potential) regions, which is useful for predicting how the molecule will interact with other species.

Computational Modeling of Atmospheric Degradation Pathways

The environmental fate of halogenated compounds like this compound is of significant interest. Computational modeling is a key tool for predicting their atmospheric lifetime and degradation products. The primary degradation route for such compounds in the troposphere is reaction with the hydroxyl (•OH) radical. researchgate.net

Computational studies model this process by:

Identifying Reaction Pathways : All possible sites for hydrogen atom abstraction by •OH radicals are identified.

Calculating Reaction Barriers : High-level quantum chemical calculations (DFT or coupled cluster methods) are used to compute the potential energy surface for each reaction pathway, including the energies of the reactants, transition states, and products. researchgate.net

Determining Rate Constants : Using the calculated energy barriers, transition state theory is applied to calculate the temperature-dependent rate constants for each reaction channel.

These theoretical investigations provide critical data for environmental risk assessments, especially when experimental data is scarce. researchgate.net

Compound Index

Spectroscopic Characterization and Structural Investigations of Chlorodifluoropropane

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a unique molecular fingerprint of chlorodifluoropropane. mt.comnih.gov These methods probe the vibrational energy levels of the molecule, which are dictated by the masses of the atoms and the strengths of the bonds connecting them. google.com While IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that induce a change in the dipole moment, Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information on vibrations that alter the molecule's polarizability. mt.comnih.gov Consequently, these two techniques often provide complementary information about the molecular structure. mt.com

Characteristic Frequencies of C-F and C-Cl Vibrations

The vibrational spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending of its various bonds. The carbon-fluorine (C-F) and carbon-chlorine (C-Cl) stretching vibrations are particularly informative.

The C-Cl stretching vibration gives rise to a characteristic band in the fingerprint region of the infrared spectrum, generally appearing in the range of 600-800 cm⁻¹. researchgate.net The presence of this band is a strong indicator of a chloro-substituted alkane. The specific frequency can be influenced by the presence of other halogens on the same carbon atom.

Vibrational Mode Approximate Frequency Range (cm⁻¹)
C-H Stretch2850-3000
C-F Stretch1000-1400
C-Cl Stretch600-800
C-H Bend1350-1480
C-C Stretch800-1200

Conformational Dynamics via Spectroscopic Signatures

Vibrational spectroscopy is also a valuable technique for studying the conformational dynamics of this compound. vu.ltchemrxiv.orgrsc.org Different spatial arrangements of the atoms, or conformers, can exist due to rotation around single bonds. These conformers often have distinct vibrational spectra. By analyzing the spectra at different temperatures or in different physical states (gas, liquid, or in a matrix), it is possible to identify the presence of multiple conformers and, in some cases, to determine their relative energies and the barriers to interconversion. mdpi.com For instance, the appearance of new bands or changes in the relative intensities of existing bands with temperature can signal the presence of different conformational isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms within a molecule. diva-portal.org For this compound, both proton (¹H) and fluorine-19 (¹⁹F) NMR are particularly insightful.

¹H and ¹⁹F NMR for Isomer Differentiation

The chemical shifts observed in ¹H NMR spectra provide information about the electronic environment of the hydrogen atoms. libretexts.org Protons near electronegative atoms like fluorine and chlorine will be deshielded and resonate at a lower field (higher ppm value). libretexts.org The splitting of signals (spin-spin coupling) reveals the number of neighboring protons, helping to piece together the carbon skeleton.

¹⁹F NMR is a highly sensitive technique that provides a wide range of chemical shifts, making it excellent for distinguishing between different fluorine environments. biophysics.orghuji.ac.ilthermofisher.com This is crucial for differentiating between isomers of this compound. The coupling between fluorine and hydrogen nuclei (¹⁹F-¹H coupling) and between non-equivalent fluorine nuclei (¹⁹F-¹⁹F coupling) provides further structural information, revealing the proximity of these atoms within the molecule. thermofisher.com The combination of ¹H and ¹⁹F NMR data allows for the unambiguous identification of the specific isomer of this compound present. aip.org

NMR Technique Information Gained
¹H NMR- Electronic environment of protons- Connectivity of protons (via spin-spin coupling)
¹⁹F NMR- Number of unique fluorine environments- Differentiation of isomers- Proximity of fluorine and hydrogen atoms (via coupling)

Microwave Spectroscopy for Rotational Constants and Molecular Structure

Microwave spectroscopy probes the transitions between quantized rotational energy levels of a molecule in the gas phase. tanta.edu.egtaylorfrancis.com A key requirement for a molecule to be microwave active is that it must possess a permanent dipole moment, which is the case for this compound. tanta.edu.egtaylorfrancis.com The analysis of the microwave spectrum yields highly precise rotational constants. aip.org These constants are inversely proportional to the moments of inertia of the molecule. From the moments of inertia of the parent molecule and its isotopically substituted analogs, it is possible to determine accurate bond lengths and bond angles, providing a detailed picture of the molecule's three-dimensional structure. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov When a this compound molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact, to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. docbrown.info

The high-energy ionization process also causes the molecular ion to break apart into smaller, charged fragments. The pattern of these fragment ions, known as the mass spectrum, is unique to the molecule and serves as a fingerprint. docbrown.infodocbrown.info The analysis of these fragmentation patterns provides valuable information about the structure of the molecule. For this compound, characteristic fragments would arise from the loss of chlorine or fluorine atoms, as well as the cleavage of carbon-carbon bonds. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic M and M+2 peaks for chlorine-containing fragments, further aiding in spectral interpretation. docbrown.info

Ion m/z (mass-to-charge ratio) Possible Identity
[C₃H₅ClF₂]⁺114, 116Molecular ion
[C₃H₅F₂]⁺79Loss of Cl
[C₂H₅]⁺29Cleavage of C-C bond
[CF₂Cl]⁺85, 87Fragment containing C, F, and Cl

Advanced Spectroscopic Techniques for Interfacial Studies (e.g., Sum Frequency Generation Spectroscopy)

Information not available.

Atmospheric Chemistry and Environmental Transformation Pathways of Chlorodifluoropropane

Tropospheric Degradation Mechanisms

Several isomers of chlorodifluoropropane exist, each with a unique atmospheric lifetime, reflecting the influence of molecular structure on reactivity. The atmospheric lifetimes for some of the prominent isomers are presented in Table 1.

Table 1: Atmospheric Lifetimes of this compound Isomers
Isomer NameChemical FormulaCAS NumberTropospheric Atmospheric Lifetime (years)Stratospheric Atmospheric Lifetime (years)Total Atmospheric Lifetime (years)
HCFC-262baCH₃CClFCH₂F362631-59-23.41-3.59
HCFC-262caCH₃CF₂CH₂Cl420-99-53.17-3.33
HCFC-262daCH₂FCHClCH₂F102738-79-40.924-0.956
HCFC-262dbCH₃CHClCHF₂430-93-30.642-0.662

Data sourced from the NOAA Chemical Sciences Laboratory. noaa.gov Note: A comprehensive stratospheric lifetime was not provided for all isomers.

Hydroxyl Radical (OH) Initiated Oxidation Pathways

The dominant removal process for this compound in the troposphere is its reaction with the hydroxyl radical (OH). copernicus.orgecetoc.org The OH radical is a powerful oxidizing agent, often referred to as the "detergent" of the atmosphere, initiating the breakdown of a vast array of volatile organic compounds. noaa.gov

The reaction begins with the abstraction of a hydrogen atom from the this compound molecule by the OH radical, leading to the formation of a haloalkyl radical (C₃H₄F₂Cl•) and a water molecule.

C₃H₅F₂Cl + •OH → C₃H₄F₂Cl• + H₂O

Following its formation, the haloalkyl radical (C₃H₄F₂Cl•) rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (C₃H₄F₂ClO₂•).

C₃H₄F₂Cl• + O₂ → C₃H₄F₂ClO₂•

The subsequent reactions of this peroxy radical are complex and can proceed via several pathways, often involving reactions with nitric oxide (NO) or other peroxy radicals, ultimately leading to the formation of more stable degradation products, including halogenated carbonyls.

Reaction with Chlorine Atoms and Other Atmospheric Radicals

While the reaction with OH radicals is the primary degradation pathway, reactions with other atmospheric radicals, such as chlorine atoms (Cl), can also contribute to the removal of this compound, particularly in marine environments or in regions with significant chlorine sources. copernicus.orgnasa.govcopernicus.org Chlorine atoms can also abstract a hydrogen atom from the this compound molecule, initiating a similar degradation cascade to that of OH-initiated oxidation.

C₃H₅F₂Cl + •Cl → C₃H₄F₂Cl• + HCl

The global mean tropospheric concentration of Cl atoms is significantly lower than that of OH radicals, making this a less dominant loss process on a global scale. nasa.govcopernicus.org However, in localized areas with higher chlorine atom concentrations, this pathway can become more significant. copernicus.orgnasa.govcopernicus.org

Formation of Halogenated Carbonyls and Other Degradation Products

The oxidation of this compound in the atmosphere leads to the formation of a variety of intermediate and stable degradation products. Among the most significant of these are halogenated carbonyls. These compounds are formed from the decomposition of the alkoxy radicals (C₃H₄F₂ClO•) that result from the reactions of the peroxy radicals (C₃H₄F₂ClO₂•).

The specific halogenated carbonyls formed will depend on the isomeric structure of the parent this compound and the specific C-C bond that cleaves during the degradation process. Based on the degradation mechanisms of similar HCFCs, the likely primary halogenated carbonyl products from the oxidation of this compound isomers include compounds like carbonyl fluoride (B91410) (COF₂) and various chlorinated and fluorinated acetyl halides. ecetoc.orgoecd.org

Trifluoroacetic Acid (TFA) Formation Pathways

A significant environmental concern related to the degradation of some HCFCs and HFCs is the formation of trifluoroacetic acid (TFA; CF₃COOH). tandfonline.comnasa.govescholarship.orgresearchgate.netenvironmentallawmonitor.com TFA is a highly persistent substance in the environment, accumulating in aquatic systems. tandfonline.com

The formation of TFA from the degradation of certain this compound isomers is plausible, particularly those that can produce a CF₃-containing fragment. The general pathway involves the formation of a trifluoroacetyl halide, such as trifluoroacetyl chloride (CF₃COCl) or trifluoroacetyl fluoride (CF₃COF), as a primary degradation product. nasa.govescholarship.orgresearchgate.net

C₃H₄F₂ClO₂• → ... → CF₃COX (where X = Cl or F)

These trifluoroacetyl halides are then subject to hydrolysis in the atmosphere, particularly within cloud droplets, to yield trifluoroacetic acid. nasa.govescholarship.orgresearchgate.net

CF₃COX + H₂O → CF₃COOH + HX

The yield of TFA from the degradation of any given this compound isomer will depend on the branching ratios of the different degradation pathways.

Carbonyl Fluoride and Other Halogenated Carbonyl Intermediates

In addition to trifluoroacetyl halides, the atmospheric degradation of this compound isomers can lead to the formation of other halogenated carbonyls. Carbonyl fluoride (COF₂) is a potential product, formed from the breakdown of difluoromethyl (-CHF₂) or difluoromethylene (-CF₂-) containing fragments. ecetoc.orgoecd.org For instance, the alkoxy radical CH₃CF₂O•, which could be formed from an isomer like CH₃CF₂CH₂Cl, would be expected to decompose to form COF₂ and a methyl radical (•CH₃).

Other possible halogenated carbonyl intermediates include phosgene (B1210022) (COCl₂) and various mixed chloro-fluoro carbonyl compounds, depending on the specific chlorine and fluorine substitution pattern of the parent this compound isomer and the subsequent fragmentation pathways. These carbonyl compounds are generally less stable in the atmosphere than TFA and can undergo further hydrolysis to form inorganic acids such as hydrochloric acid (HCl) and hydrofluoric acid (HF), as well as carbon dioxide. ecetoc.orgoecd.org

Stratospheric Implications and Ozone Depletion Potential Considerations

This compound, a member of the hydrochlorofluorocarbon (HCFC) family, is recognized as an ozone-depleting substance (ODS). epa.govepd.gov.hk Like other HCFCs, it is more reactive in the troposphere than chlorofluorocarbons (CFCs) due to the presence of hydrogen atoms, which makes them susceptible to attack by hydroxyl (OH) radicals. mdpi.comwikipedia.org This reactivity leads to a shorter atmospheric lifetime compared to CFCs, and consequently, a lower Ozone Depletion Potential (ODP). mdpi.comiosrjen.org The ODP of a substance is a measure of its relative ability to cause ozone degradation compared to trichlorofluoromethane (B166822) (CFC-11), which has an ODP of 1.0. wikipedia.org

Despite their lower ODP, HCFCs like this compound still contribute to stratospheric ozone depletion. areacooling.com These compounds, while partially breaking down in the troposphere, can still be transported into the stratosphere. iosrjen.orgepd.gov.hk Once in the stratosphere, they are exposed to intense ultraviolet (UV) radiation, which can break the molecule apart, releasing chlorine atoms. iosrjen.orgacs.org These chlorine atoms then catalytically destroy ozone molecules, contributing to the thinning of the ozone layer. acs.orgnih.gov

The ODP for this compound (specifically HCFC-262) is reported to be in the range of 0.002 to 0.02. epa.govunep.org Different sources provide slightly varying single values, such as 0.020. iosrjen.orgwww.gov.uk The range in ODP values often reflects the different isomers of the compound, with the highest value in the range being used for regulatory purposes under agreements like the Montreal Protocol. unep.org The Montreal Protocol is an international treaty designed to protect the ozone layer by phasing out the production and consumption of ozone-depleting substances. unep.orgnih.gov

The isomers of this compound, such as 1-chloro-1,1-difluoropropane (HCFC-262fc), 1-chloro-2,2-difluoropropane (B122421) (HCFC-262ca), and 2-chloro-1,3-difluoropropane (B8888) (HCFC-262da), are all classified as ozone-depleting substances. intel.comjanome.co.jpscribd.com

Table 1: Ozone Depletion Potential of this compound and Related Compounds

Compound NameChemical FormulaODP RangeSingle Value ODP
This compound (HCFC-262)C₃H₅F₂Cl0.002–0.02 epa.govunep.org0.020 iosrjen.orgwww.gov.uk
Dithis compound (HCFC-252)C₃H₄F₂Cl₂0.005–0.04 epa.govunep.org0.040 www.gov.uk
Chlorotrifluoropropane (HCFC-253)C₃H₄F₃Cl0.003–0.03 epa.govunep.org0.030 www.gov.uk
Dichlorofluoropropane (HCFC-261)C₃H₅FCl₂0.002–0.02 epa.govunep.org0.020 www.gov.uk
Chlorofluoropropane (HCFC-271)C₃H₆FCl0.030 iosrjen.org
Trichlorofluoromethane (CFC-11)CFCl₃1.0 www.gov.uk
Dichlorodifluoromethane (CFC-12)CF₂Cl₂1.0 www.gov.uk

Kinetic Studies and Atmospheric Lifetime Determinations

The atmospheric lifetime of a compound is a critical factor in determining its environmental impact. For hydrochlorofluorocarbons (HCFCs) like this compound, the primary removal mechanism from the atmosphere is their reaction with hydroxyl (OH) radicals in the troposphere. mdpi.comiosrjen.org This reaction initiates the degradation of the HCFC molecule, reducing the amount that can reach the stratosphere and contribute to ozone depletion. mdpi.com

Temperature and Pressure Dependence of Reaction Rates

The rate coefficients for the reactions of many halogenated hydrocarbons with OH radicals typically show a negative temperature dependence, meaning the reaction rate increases as the temperature decreases. rsc.org This is significant because temperatures in the troposphere decrease with altitude. The pressure dependence of these reactions can also be a factor, particularly for smaller molecules or at lower altitudes. nih.govnist.gov Laboratory studies using techniques like pulsed laser photolysis and smog chamber-FTIR spectroscopy are employed to determine these rate coefficients and their dependence on temperature and pressure. nih.govresearchgate.net These experimental data are crucial for accurately modeling the atmospheric behavior of these compounds. nist.gov

Estimation Methodologies for Atmospheric Lifetimes

The atmospheric lifetime of a compound is generally estimated based on its reaction rate with OH radicals and the average concentration of OH radicals in the atmosphere. iosrjen.org The lifetime is inversely proportional to the rate constant of the reaction.

Estimation methodologies for atmospheric lifetimes often involve:

Laboratory Measurements: Directly measuring the rate coefficients of the reaction between the compound and OH radicals under various temperature and pressure conditions that simulate the atmosphere. nih.govresearchgate.net

Structure-Activity Relationships (SARs): In the absence of experimental data, SARs can be used to estimate the reaction rate constants. These models correlate the molecular structure of a compound with its reactivity. wikipedia.org

Atmospheric Models: Two-dimensional and three-dimensional atmospheric chemistry-transport models are used to simulate the distribution and removal of the compound in the atmosphere, taking into account transport processes and chemical reactions. mdpi.comcopernicus.orgnih.gov These models incorporate the kinetic data obtained from laboratory studies.

The atmospheric lifetime of HCFCs is generally on the order of years to a couple of decades, which is significantly shorter than that of CFCs, which can persist for 40 to 150 years. mdpi.comepd.gov.hk For instance, HCFC-22 has an atmospheric lifetime of about 12 years. mdpi.com While a specific atmospheric lifetime for this compound is not provided in the search results, its classification as an HCFC suggests a lifetime within this general range.

Environmental Fate Modeling and Atmospheric Transport

Environmental fate models are essential tools for understanding the distribution, transformation, and ultimate sink of chemicals released into the environment. nih.govnih.gov For atmospheric pollutants like this compound, these models simulate their transport and degradation in the atmosphere.

Atmospheric transport models, often integrated with chemical reaction modules, are used to predict how a substance like this compound will move through the atmosphere. nih.gov These models consider factors such as wind patterns, atmospheric stability, and vertical mixing. The results from these models help to understand the potential for long-range transport of these compounds from their emission sources.

The process typically involves:

Emission: Release of the compound into the troposphere.

Transport and Mixing: The compound is dispersed globally by atmospheric circulation.

Tropospheric Degradation: A significant portion of the HCFC is removed in the troposphere through reaction with OH radicals. mdpi.com

Stratospheric Transport: The remaining fraction of the HCFC is transported into the stratosphere.

Stratospheric Degradation: In the stratosphere, the compound is broken down by photolysis (reaction with UV light), releasing chlorine atoms that deplete ozone. iosrjen.org

Recent studies have utilized advanced atmospheric models, such as 2D and 3D chemistry-transport models, to refine our understanding of the emissions and atmospheric behavior of various HCFCs. mdpi.comnih.govpnas.org These models are often validated by comparing their output with atmospheric measurements from global monitoring networks. copernicus.orgpnas.org While specific modeling studies for this compound were not detailed in the search results, the methodologies applied to other HCFCs provide a clear framework for how its environmental fate and atmospheric transport would be assessed.

Analytical Methodologies for Research on Chlorodifluoropropane in Complex Systems

Chromatographic Separation Techniques (e.g., Gas Chromatography with various detectors)

Gas chromatography (GC) is the cornerstone technique for the separation and analysis of volatile compounds like chlorodifluoropropane. youtube.com The fundamental principle of GC involves vaporizing a sample and transporting it through a column via an inert carrier gas (the mobile phase), such as helium or nitrogen. youtube.com Components of the sample separate based on their differential interactions with the stationary phase, a coating on the inside of the column. Compounds with a higher affinity for the stationary phase travel more slowly and thus have a longer retention time, while those with a higher affinity for the mobile phase move through the column more quickly. youtube.com

The choice of stationary phase is critical for achieving effective separation, especially for isomers of this compound which may have very similar boiling points. Capillary columns are preferred for their high efficiency. vurup.sk

Stationary Phases: The polarity of the stationary phase plays a key role. Nonpolar stationary phases, such as those based on long-chain hydrocarbons (e.g., C18), separate compounds primarily based on boiling point and van der Waals interactions. vurup.skyoutube.com For separating isomers, more specialized stationary phases are often required. Liquid crystalline stationary phases have demonstrated high isomeric selectivity, enabling the separation of positional and geometric isomers that are difficult to resolve on standard columns. vurup.sk

Detectors: Following separation in the column, the analytes are detected. For halogenated compounds like this compound, several detectors offer high sensitivity and selectivity:

Electron Capture Detector (ECD): ECDs are highly sensitive to electronegative compounds, including halogenated hydrocarbons. They are widely used for the trace analysis of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).

Halogen-Specific Detector (XSD): The XSD is highly selective for halogenated compounds. In this detector, the column effluent undergoes oxidative pyrolysis, converting halogenated analytes into free halogens, which are then detected, providing excellent selectivity against a hydrocarbon background. nih.gov

Flame Ionization Detector (FID): While a common and robust detector, the FID is generally less sensitive to highly halogenated compounds compared to an ECD or XSD. japsonline.com

The table below summarizes typical parameters used in the gas chromatographic analysis of halogenated hydrocarbons.

ParameterDescriptionRelevance for this compound Analysis
Column Type Capillary Column (e.g., 15-90 m length, 0.25-0.53 mm diameter)Provides high separation efficiency required to resolve isomers. vurup.skjapsonline.com
Stationary Phase Nonpolar (e.g., Silicone oil) or polar (e.g., Liquid crystalline)Choice depends on the specific isomers to be separated; liquid crystalline phases offer high selectivity for positional isomers. vurup.sk
Carrier Gas Inert Gas (e.g., Helium, Nitrogen)Mobile phase that carries the analyte through the column. youtube.com
Detector ECD, XSD, MSECD and XSD offer high sensitivity and selectivity for halogenated compounds. nih.gov Mass Spectrometry (MS) provides identification.
Injection Mode SplitlessUsed for trace analysis to ensure the entire sample volume enters the column. nih.gov
Temperature Program Ramped oven temperatureOptimizes separation by controlling the volatility and column interaction of different components. nih.gov

Hyphenated Techniques for Identification and Quantification (e.g., GC-MS, GC-IR)

Hyphenated techniques couple a separation method with a spectroscopic detection method, providing a powerful tool for both separating and identifying components in a complex mixture. chromatographytoday.comresearchgate.net This approach combines the high-resolution separation of GC with the definitive identification capabilities of spectrometry. ijarnd.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used hyphenated technique for the analysis of this compound and related compounds. After components are separated by the GC, they enter a mass spectrometer. researchgate.net Here, they are ionized (typically by electron ionization), and the resulting charged fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum serves as a "molecular fingerprint," allowing for unambiguous identification by comparison to spectral libraries or known standards. gavinpublishers.comagriculturejournals.cz GC-MS is highly sensitive and selective, making it ideal for identifying trace levels of contaminants in environmental samples. agriculturejournals.czresearchgate.net For instance, derivatization of polar chloropropanols has been used to increase their molecular mass and improve the specificity of GC-MS analysis. gavinpublishers.com

Gas Chromatography-Infrared Spectroscopy (GC-IR): In this technique, the GC is coupled to an infrared spectrometer, often a Fourier-transform infrared (FTIR) instrument. ijarnd.com As each compound elutes from the GC column, its infrared spectrum is recorded. IR spectroscopy is particularly useful for differentiating between structural isomers, as they often exhibit distinct IR absorption bands corresponding to specific functional groups and bond vibrations. The structure of derivatives can be confirmed using GC-FTIR. nih.gov

The following table compares the primary analytical capabilities of GC-MS and GC-IR for this compound research.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Infrared Spectroscopy (GC-IR)
Primary Function Separation and identification based on mass-to-charge ratio. researchgate.netSeparation and identification based on infrared absorption. ijarnd.com
Strengths Extremely high sensitivity and selectivity; provides molecular weight and fragmentation patterns; extensive spectral libraries are available. agriculturejournals.czExcellent for differentiating structural isomers (e.g., positional isomers) that may have similar mass spectra; non-destructive. chromatographytoday.comnih.gov
Typical Application Definitive identification and quantification of trace-level compounds in complex matrices like environmental samples. researchgate.netnoaa.govStructural elucidation and confirmation, particularly for distinguishing between different isomeric forms of a compound. nih.gov

Development of In Situ Analytical Techniques for Atmospheric Studies

Research into the atmospheric behavior of halocarbons has driven the development of in situ analytical techniques that allow for continuous, real-time measurements directly in the field. This approach represents a significant advancement over traditional flask sampling, where air samples are collected and transported to a laboratory for later analysis. noaa.gov

Global monitoring networks, such as the Advanced Global Atmospheric Gases Experiment (AGAGE) and the National Oceanic and Atmospheric Administration's Halocarbons and other Atmospheric Trace Species (HATS) group, have deployed automated in situ systems at key observatories around the world. noaa.govcopernicus.org These systems typically consist of a gas chromatograph equipped with a sensitive detector (like an ECD or MS) that autonomously samples and analyzes ambient air at regular intervals, often hourly. noaa.gov

Key features of these in situ programs include:

High Temporal Resolution: Hourly measurements provide detailed insight into atmospheric variability, helping to identify transient pollution events and better constrain emission sources. noaa.gov

Reduced Contamination Risk: On-site analysis minimizes the risks of sample degradation or contamination that can occur during transport and storage of flasks.

Long-Term Data Records: Continuous operation over decades at sites like Mauna Loa, Hawaii, and the South Pole has generated invaluable long-term records of atmospheric composition, crucial for tracking the impact of international regulations like the Montreal Protocol. noaa.gov

The table below highlights key aspects of major in situ atmospheric monitoring programs relevant to halocarbon research.

Program / NetworkKey Instruments & TechniqueMeasurement FrequencySignificance
NOAA HATS (RITS) Dual Gas ChromatographsHourlyOne of the first in situ programs, established in 1986, providing long-term data from key background sites. noaa.gov
NOAA HATS (CATS) Four-channel Gas ChromatographsHourlyAn upgraded and expanded program using advanced GCs deployed at multiple global field sites for comprehensive monitoring. noaa.gov
AGAGE In situ GC-MS systemsHigh frequency (e.g., hourly)A global network providing high-precision measurements of numerous greenhouse and ozone-depleting gases, including HCFCs. copernicus.org

Advanced Methodologies for Trace Analysis and Environmental Monitoring in Research Contexts

Detecting and quantifying this compound at trace and ultra-trace levels in complex environmental matrices like air and water requires advanced analytical methodologies that go beyond direct injection. The main challenges in trace analysis include matrix interference and analyte concentrations that are below the instrument's direct detection limit. nih.gov To overcome these, sample preparation and pre-concentration techniques are essential.

Solid-Phase Extraction (SPE): For aqueous samples, SPE is a common technique used to isolate and concentrate analytes. The water sample is passed through a solid sorbent material that retains the target compound(s). The analytes are then eluted with a small volume of an organic solvent, resulting in a cleaner, more concentrated sample ready for GC or GC-MS analysis. researchgate.netnih.gov The choice of sorbent is critical for achieving high recovery of the target analyte. nih.gov

Thermal Desorption (TD): This technique is widely used for air analysis. A known volume of air is drawn through a tube packed with one or more adsorbent materials, which trap the volatile organic compounds (VOCs), including any this compound present. The tube is then connected to a TD unit, which rapidly heats it to release the trapped analytes directly into the GC inlet. This method allows for the pre-concentration of large air volumes, significantly lowering the effective detection limit. nih.gov

Derivatization: In some cases, the chromatographic properties of a compound can be improved through derivatization. This chemical reaction converts the analyte into a derivative that may be more volatile, more thermally stable, or more responsive to a specific detector, thereby enhancing the sensitivity and reliability of the analysis. gavinpublishers.comnih.gov

The following table provides an overview of advanced techniques used for the trace analysis of halogenated compounds.

TechniquePrincipleApplicationAdvantages
Solid-Phase Extraction (SPE) Analyte from a liquid sample is adsorbed onto a solid phase and then eluted with a solvent. nih.govAnalysis of this compound in water (groundwater, surface water).Concentrates the analyte; removes matrix interferences. researchgate.net
Thermal Desorption (TD) Analyte from a gas sample is adsorbed onto a sorbent, then thermally released for injection. nih.govTrace analysis in atmospheric and indoor air samples.Enables pre-concentration of large sample volumes, achieving very low detection limits. nih.gov
Derivatization Chemical modification of the analyte to improve its analytical properties. gavinpublishers.comAnalysis of compounds that are otherwise difficult to analyze by GC.Improves volatility, thermal stability, and/or detector response. nih.gov
Tandem Mass Spectrometry (MS/MS) A hyphenated technique (e.g., GC-MS/MS) that uses multiple stages of mass analysis for higher selectivity. nih.govUltra-trace quantification in highly complex samples where co-eluting interferences are a problem.Significantly reduces chemical noise and improves signal-to-noise ratio.

Chlorodifluoropropane As a Key Chemical Intermediate in Organic Synthesis

Role in the Construction of Fluorine-Containing Molecules

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. beilstein-journals.org Chlorodifluoropropane is a key starting material for the synthesis of a variety of fluorine-containing compounds. biosynth.com It is recognized as a reactive chemical intermediate, and its utility has been demonstrated in the production of other fluorinated substances. biosynth.com

One of the primary applications of analogous smaller hydrochlorofluorocarbons (HCFCs), such as 1-chloro-1,1-difluoroethane (B1203169), is in the synthesis of fluorinated monomers. For instance, 1-chloro-1,1-difluoroethane is a known intermediate in the production of 1,1-difluoroethylene, a crucial monomer for the manufacturing of fluorinated polymers. google.com This suggests a similar potential for this compound in the synthesis of corresponding longer-chain fluorinated olefins, which are building blocks for various fluoropolymers.

Furthermore, this compound derivatives are employed in the synthesis of complex, chiral fluorinated molecules. For example, the microbial reduction of 1-chloro-1,1-difluoro-3-(p-tolylsulphonyl)propan-2-one is used to produce enantiomerically pure (R)- and (S)-1-chloro-1,1-difluoro-3-(p-tolylsulphonyl)propan-2-ol. rsc.org These chiral alcohols are valuable synthons for creating more complex, stereochemically-defined fluorinated compounds, such as 3,3-difluorotetrahydrofuran derivatives. rsc.org The synthesis of such intricate molecules highlights the importance of this compound as a foundational element in asymmetric synthesis.

The table below summarizes the properties of 1-chloro-1,1-difluoropropane:

PropertyValue
IUPAC Name1-chloro-1,1-difluoropropane
Molecular FormulaC₃H₅ClF₂
Molecular Weight114.52 g/mol
CAS Number421-02-3
SynonymsHCFC-262fc
Data sourced from PubChem CID 19812724 beilstein-journals.org

Precursor for Cyclopropane (B1198618) Derivatives

The synthesis of gem-difluorocyclopropanes is a significant area of research in organic chemistry, as these structural motifs are present in many biologically active compounds and functional materials. beilstein-journals.org A common method for their synthesis involves the generation of difluorocarbene (:CF₂), a highly reactive intermediate, which then undergoes a cycloaddition reaction with an alkene. beilstein-journals.org

While halodifluoromethanes are well-documented precursors for difluorocarbene, this compound represents a potential source for this reactive species as well. beilstein-journals.org The general mechanism involves the elimination of a hydrogen halide from the halodifluorocarbon under basic conditions. beilstein-journals.org In the case of 1-chloro-1,1-difluoropropane, treatment with a strong base could potentially lead to the elimination of hydrogen chloride (HCl) to generate 1,1-difluoropropene (B3031520), or more significantly for cyclopropanation, it could facilitate the formation of a difluorocarbene equivalent.

The generation of difluorocarbene from precursors like sodium chlorodifluoroacetate has been successfully used to synthesize 1,3-difluoroaromatics from cyclobutene (B1205218) derivatives, demonstrating the utility of difluorocarbene in constructing complex cyclic systems. nih.gov Although the direct use of this compound as a difluorocarbene precursor for cyclopropanation is not as widely documented as that of chlorodifluoromethane, its chemical structure suggests its potential for such applications, warranting further investigation.

Applications in the Synthesis of Specialty Chemicals and Advanced Materials

The unique properties imparted by fluorine atoms make this compound a valuable intermediate in the synthesis of specialty chemicals and advanced materials. Specialty chemicals are compounds produced for specific applications and are characterized by their complex structures and high performance. The use of this compound derivatives in the synthesis of enantiomerically pure fluorinated alcohols is a clear example of its role in producing specialty chemicals for the pharmaceutical and agrochemical industries. rsc.org

In the realm of advanced materials, this compound has been identified as a substance that can be used as an absorber for heat or light energy, with potential applications in solar panels. biosynth.com This suggests its utility in the development of materials for energy applications.

Moreover, the broader class of fluorinated compounds, for which this compound is a precursor, has a wide range of applications. Fluorinated polymers, derived from monomers that can be synthesized from this compound analogues, are known for their high thermal stability, chemical resistance, and low friction coefficients, making them indispensable in various industries. google.com

Q & A

Basic Research Questions

Q. What are the primary methods for identifying and characterizing Chlorodifluoropropane isomers in experimental settings?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) coupled with nuclear magnetic resonance (NMR) spectroscopy to distinguish isomers like 2-Chloro-1,3-difluoropropane (CAS 102738-79-4) and 1-Chloro-1,1-difluoropropane (CAS 421-02-3). Reference spectral libraries and retention indices for validation. For purity assessment, employ differential scanning calorimetry (DSC) to verify melting points and thermodynamic stability .
  • Table 1 : Key Identifiers for this compound Isomers

Isomer NameCAS NumberMolecular Formula
2-Chloro-1,3-difluoropropane102738-79-4C₃H₅F₂Cl
1-Chloro-1,1-difluoropropane421-02-3C₃H₅F₂Cl

Q. How can researchers synthesize high-purity this compound while minimizing byproducts?

  • Methodology : Optimize fluorination reactions using catalysts like antimony pentachloride (SbCl₅) under controlled temperature (40–60°C). Monitor reaction progress via in-situ infrared (IR) spectroscopy to detect intermediate species. Post-synthesis, employ fractional distillation under reduced pressure to isolate target isomers, followed by purity validation using GC-MS .

Q. What analytical approaches are recommended for monitoring this compound in environmental samples?

  • Methodology : Deploy purge-and-trap concentration techniques combined with GC-electron capture detection (GC-ECD) for trace-level detection in air and water matrices. For soil samples, use accelerated solvent extraction (ASE) with dichloromethane, followed by GC-MS analysis. Calibrate instruments with certified reference materials (CRMs) to ensure accuracy .

Advanced Research Questions

Q. How can contradictory data on this compound’s environmental persistence be resolved?

  • Methodology : Conduct longitudinal studies under varying environmental conditions (e.g., UV exposure, humidity) to assess degradation kinetics. Apply multivariate statistical models (e.g., principal component analysis) to identify confounding variables. Cross-validate results with isotopic labeling (e.g., ¹³C tracing) to track degradation pathways .

Q. What experimental designs are effective for studying long-term atmospheric interactions of this compound?

  • Methodology : Utilize smog chamber simulations to replicate stratospheric conditions, measuring reaction rates with hydroxyl radicals (OH•) via laser-induced fluorescence (LIF). Pair with computational models (e.g., density functional theory) to predict reaction intermediates. Validate findings against satellite-derived atmospheric concentration datasets .

Q. How do this compound isomers interact with ozone depletion mechanisms differently?

  • Methodology : Perform time-resolved photolysis experiments using tunable laser systems to measure ozone depletion potentials (ODPs). Compare isomer-specific reaction cross-sections with chlorine radical generation rates. Integrate results into global chemistry-climate models (e.g., WACCM) to predict long-term atmospheric impacts .

Methodological Best Practices

  • Handling Regulatory Limits : Adhere to the 0.1% concentration threshold for this compound in solvent applications as per international guidelines (e.g., Montreal Protocol). Document compliance using certified analytical reports .
  • Data Contradiction Analysis : Apply structural equation modeling (SEM) to disentangle direct and indirect effects in environmental impact studies, as demonstrated in longitudinal research frameworks .

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